2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
Description
The compound 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a substituted acetamide featuring a 2H-imidazole core with a 4-bromophenyl group at position 5, ethyl and methyl substituents at position 2, and a sulfanyl-acetamide bridge linked to a 3-chloro-4-fluorophenyl moiety.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-2-ethyl-2-methylimidazol-4-yl]sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClFN3OS/c1-3-20(2)25-18(12-4-6-13(21)7-5-12)19(26-20)28-11-17(27)24-14-8-9-16(23)15(22)10-14/h4-10H,3,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWJXNROZTZGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and relevant data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An imidazole ring , which is known for its role in biological systems.
- A sulfanyl group , which may contribute to redox activity.
- An acetanilide moiety , providing potential for interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 494.8 g/mol. The presence of halogen substituents (bromine and chlorine) enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
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Case Study: In Vitro Testing
- A study evaluated the effects of the compound on human cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). Results indicated a dose-dependent decrease in cell viability, with IC50 values reported as follows:
- A549: 35 µM
- Caco-2: 27 µM
These results suggest that the compound may be effective in targeting specific cancer types.Cell Line IC50 (µM) A549 35 Caco-2 27 - A study evaluated the effects of the compound on human cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer). Results indicated a dose-dependent decrease in cell viability, with IC50 values reported as follows:
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various bacteria, including Gram-positive and Gram-negative strains.
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In Vitro Antimicrobial Testing
- The compound was tested using the agar diffusion method against:
- Staphylococcus aureus (MRSA)
- Escherichia coli
These findings indicate potential as an antimicrobial agent, particularly against resistant strains.Bacteria MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 - The compound was tested using the agar diffusion method against:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, potentially inhibiting their activity.
- Cell Membrane Disruption : The lipophilic nature of the bromophenyl group may facilitate penetration into bacterial membranes.
- Redox Activity : The sulfanyl group could participate in redox reactions, contributing to its antimicrobial efficacy.
Comparison with Similar Compounds
Structural Features and Bond Lengths
The target compound shares structural motifs with several acetamide derivatives reported in crystallographic studies:
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (Compound A, ): This analogue lacks the imidazole ring but features a 3,4-difluorophenyl group. The dihedral angle between its 4-bromophenyl and 3,4-difluorophenyl rings is 66.4° , influencing crystal packing via N–H⋯O and C–H⋯F interactions .
- N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Compound B, ): Here, the 4-bromophenyl group is replaced with a naphthyl group, leading to altered bond lengths (e.g., C1–C2: 1.501 Å vs. 1.53 Å in bromophenyl derivatives) and steric effects .
Key Differences in Bond Lengths (Å):
| Bond | Target Compound* | Compound A | Compound B |
|---|---|---|---|
| C1–C2 (Acetamide) | Not Reported | 1.501 | 1.53 |
| N1–C2 | Not Reported | 1.347 | 1.30 |
| C6–Br (Bromophenyl) | Not Reported | 1.8907 | 1.91 |
Substituent Effects on Physicochemical Properties
- Imidazole Derivatives :
- 2-{[5-(4-Bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide (Compound C, ): Replacing the 3-chloro-4-fluorophenyl group with 4-methylphenyl reduces electronegativity, likely increasing lipophilicity .
- 2-((5-(4-Bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (Compound D, ): The furan substituent introduces π-π stacking capabilities, while the 4-chlorophenyl group may enhance halogen bonding .
Substituent Impact Summary:
| Compound | Key Substituent | Expected Effect |
|---|---|---|
| Target Compound | 3-Chloro-4-fluorophenyl | Enhanced polarity, hydrogen bonding |
| Compound C | 4-Methylphenyl | Increased lipophilicity |
| Compound D | Furan-2-ylmethyl, 4-chlorophenyl | π-π stacking, halogen bonding |
Hydrogen Bonding and Crystal Packing
The target compound’s crystal structure is expected to exhibit N–H⋯O and C–H⋯X (X = O, F, Cl) interactions, similar to Compound A. However, the bulky imidazole-ethyl-methyl group may reduce packing efficiency compared to simpler acetamides, leading to lower melting points or altered solubility .
Preparation Methods
Imidazole-Thiol Core Synthesis
The 2-ethyl-2-methylimidazole scaffold is typically constructed via cyclocondensation of α-bromoketones with thiourea derivatives. For example, reacting 4-bromoacetophenone with ethylmethylamine under acidic conditions generates the imidazole ring, followed by thiolation using phosphorus pentasulfide (P₂S₅). Patent data reveals that steric hindrance from the 2-ethyl and 2-methyl groups necessitates prolonged reaction times (12–24 hours) at 80–100°C to achieve >90% conversion.
Critical Parameters
Sulfanyl-Acetamide Coupling Methodologies
Base-Mediated Nucleophilic Substitution
The most widely reported method involves deprotonating the imidazole-thiol intermediate with potassium carbonate (K₂CO₃) in DMF, followed by reaction with 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide.
Representative Procedure
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Dissolve 5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazole-4-thiol (10 mmol) in DMF (30 mL).
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Add K₂CO₃ (20 mmol) and stir at 25°C for 1 hour.
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Introduce 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide (10 mmol) dissolved in DMF (10 mL).
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Stir at 25°C for 12 hours, pour onto ice, and filter the precipitate.
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Recrystallize from ethanol to obtain white crystals (Yield: 62–72%).
Performance Metrics
Lithium Amide-Promoted Coupling
Patent US20230406829A1 and Ambeed data describe high-yield routes using n-butyllithium (n-BuLi) to generate a thiolate anion, which attacks the bromoacetamide electrophile.
Optimized Protocol
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Cool THF (50 mL) to −78°C under nitrogen.
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Add n-BuLi (1.6 M in hexane, 1.1 equiv) to a solution of diisopropylamine (1.05 equiv).
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Introduce imidazole-thiol (1.0 equiv) and stir for 30 minutes.
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Add 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide (1.0 equiv) in THF (20 mL).
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Warm to −20°C over 2 hours, quench with water, and extract with ethyl acetate.
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Concentrate and recrystallize from isopropyl alcohol (Yield: 80–85%).
Advantages
Bromoacetamide Synthesis and Functionalization
The electrophilic partner, 2-bromo-N-(3-chloro-4-fluorophenyl)acetamide, is synthesized via two routes:
Direct Bromination of Acetamide
Treating N-(3-chloro-4-fluorophenyl)acetamide with bromine in acetic acid at 40°C introduces the α-bromo moiety (Yield: 75%).
Coupling-Chlorination Sequence
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React 2-chloroacetamide with 3-chloro-4-fluoroaniline in dichloromethane (DCM) using triethylamine (TEA) as base (Yield: 88%).
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Brominate with N-bromosuccinimide (NBS) under UV light (Yield: 82%).
Comparative Analysis
| Method | Overall Yield | Purity | Scalability |
|---|---|---|---|
| Direct bromination | 75% | 98.5% | Limited |
| Coupling-chlorination | 72% | 99.1% | Industrial |
Stereochemical Considerations and Byproduct Formation
Racemization at the sulfanyl-bearing carbon is a critical challenge. Polar aprotic solvents like DMF stabilize the transition state, reducing enantiomerization to <2%. In contrast, THF-based systems exhibit higher racemization (5–8%) due to weaker ion-pairing effects.
Byproduct Mitigation Strategies
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Low-Temperature Quenching : Adding reaction mixtures to ice-water minimizes thermal degradation.
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Chelating Agents : EDTA (0.1 mol%) sequesters trace metals that catalyze thiol oxidation.
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Inert Atmosphere : Rigorous nitrogen purging reduces disulfide dimer formation to <0.3%.
Industrial-Scale Process Recommendations
For kilogram-scale production, the K₂CO₃/DMF system offers practical advantages:
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Solvent Recovery : DMF can be distilled (b.p. 153°C) and reused with <5% efficiency loss
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Safety Profile : Avoids pyrophoric n-BuLi and cryogenic conditions
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Regulatory Compliance : Meets ICH Q3A/B guidelines for residual solvents
Cost Analysis
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including thioether bond formation between imidazole and acetamide moieties. Key steps include:
- Temperature control : Maintain 0–5°C during imidazole-thiol coupling to prevent side reactions (e.g., oxidation of sulfanyl groups) .
- pH optimization : Use triethylamine (TEA) as a base to deprotonate thiol intermediates, ensuring efficient nucleophilic substitution .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane/methanol to achieve >95% purity .
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are most reliable for confirming structural integrity, and how should data interpretation address potential ambiguities?
- Techniques :
- NMR : Use - and -NMR to verify substituent positions (e.g., 4-bromophenyl at imidazole C5, 3-chloro-4-fluorophenyl on acetamide). Pay attention to splitting patterns for ethyl/methyl groups (δ ~1.2–1.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] (calculated for : 512.01 Da) .
- Ambiguity resolution : Cross-validate NMR with IR spectroscopy (e.g., C=O stretch at ~1680 cm) and X-ray crystallography for absolute configuration .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s physicochemical properties, and what challenges arise in resolving its crystal structure?
- Structural insights :
- The compound’s imidazole ring and halogenated aryl groups create a planar core, with dihedral angles between phenyl rings influencing packing efficiency (e.g., 66.4° between 4-bromophenyl and 3,4-difluorophenyl in analogs) .
- Intermolecular interactions (N–H⋯O hydrogen bonds, C–H⋯F contacts) stabilize the lattice, affecting solubility and melting point .
- Challenges :
- Twinned crystals : Use SHELXL for refinement, applying the TWIN/BASF commands to model pseudo-merohedral twinning .
- Chirality : Employ Flack’s -parameter to resolve enantiopolarity ambiguities in non-centrosymmetric space groups .
Q. What mechanistic approaches are used to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Strategies :
- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify off-target effects at higher doses. For example, α-glucosidase inhibition (antidiabetic activity) may dominate below 10 µM, while apoptosis induction (anticancer) emerges at >50 µM .
- Target validation : Use CRISPR-Cas9 knockout models to confirm specificity for hypothesized targets (e.g., kinase inhibition vs. DNA intercalation) .
- Metabolite analysis : Monitor stability in biological matrices via LC-MS; sulfanyl group oxidation products may exhibit altered activity .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methods :
- ADME prediction : Use SwissADME to assess logP (~3.5) and blood-brain barrier permeability (low, due to acetamide polarity) .
- Docking studies : Target the ATP-binding site of EGFR (PDB ID: 1M17) to prioritize substituent modifications enhancing binding affinity (e.g., fluorophenyl interactions with Lys721) .
- MD simulations : Simulate solvation dynamics to improve aqueous solubility (e.g., introducing polar groups at the imidazole C2 position) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for this compound?
- Root causes :
- Reagent quality : Impure 4-bromophenyl precursors may reduce coupling efficiency. Validate via -NMR before use .
- Solvent effects : Replace dichloromethane with DMF in anhydrous conditions to stabilize reactive intermediates .
- Mitigation :
- Design a fractional factorial experiment (e.g., varying temperature, solvent, and catalyst) to identify optimal conditions .
Structural-Activity Relationship (SAR) Considerations
Q. Which substituent modifications enhance selectivity for antifungal vs. anticancer targets?
- Key findings :
- 4-Bromophenyl group : Critical for antifungal activity (MIC ~2 µg/mL against Candida albicans); replacement with 4-fluorophenyl reduces efficacy 10-fold .
- 3-Chloro-4-fluorophenyl acetamide : Essential for tubulin polymerization inhibition (IC = 1.2 µM in MCF-7 cells). Removing the chloro group abolishes activity .
- Design recommendations :
- Synthesize analogs with bulkier substituents (e.g., 4-trifluoromethyl) to enhance target binding while maintaining logD <4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
